Dibenzoyl-D-tartaric acid

Catalog No.
S713768
CAS No.
17026-42-5
M.F
C18H14O8
M. Wt
376.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzoyl-D-tartaric acid

CAS Number

17026-42-5

Product Name

Dibenzoyl-D-tartaric acid

IUPAC Name

(2S,3S)-2,3-dibenzoyloxybutanedioic acid

Molecular Formula

C18H14O8

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)/t13-,14-/m0/s1

InChI Key

YONLFQNRGZXBBF-KBPBESRZSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Synonyms

(2S,3S)-2,3-Bis(benzoyloxy)butanedioic Acid; (+)-Di-O-benzoyl-D-tartaric Acid; (+)-O,O’-Dibenzoyl-(2S,3S)-tartaric Acid; (2S,3S)-2,3-Bis(benzoyloxy)succinic Acid; NSC 97424;

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O

DBDT achieves chiral separation by forming diastereomeric salts with racemic mixtures (containing both enantiomers) of certain molecules, particularly amines. These diastereomers differ in their physical properties, such as solubility and melting point, allowing for their separation through techniques like crystallization or chromatography [, ].

Here's how DBDT aids in chiral resolution:

  • Formation of diastereomeric salts: DBDT reacts with a racemic mixture of an amine, forming diastereomeric salts. Each enantiomer of the amine interacts with DBDT differently, resulting in diastereomers with distinct properties.
  • Separation of diastereomers: The formed diastereomers, due to their different physical properties, can be separated using techniques like fractional crystallization or chromatography.
  • Recovery of enantiomers: Once separated, the individual diastereomers are chemically treated to recover the pure enantiomers of the original amine.

This process allows researchers to isolate and study the individual enantiomers of a molecule, which can possess significantly different biological activities or physical properties compared to the racemic mixture [].

Other Applications

Beyond chiral separation, DBDT has some additional research applications:

  • Asymmetric synthesis: DBDT can be used as a chiral catalyst in certain asymmetric synthesis reactions, where it influences the formation of one enantiomer over the other [].
  • Study of tartaric acid derivatives: DBDT, being a derivative of tartaric acid, can be used to study the properties and reactivity of other tartaric acid derivatives in various research contexts [].

Dibenzoyl-D-tartaric acid is a chiral compound derived from tartaric acid, characterized by two benzoyl groups attached to the hydroxyl groups of the tartaric acid backbone. This compound is known for its optical activity and is primarily used in the resolution of racemic mixtures into their enantiomers. It appears as a white to light yellow crystalline powder and has a molecular formula of C₁₈H₁₄O₈, with a molecular weight of approximately 342.29 g/mol .

The chiral resolving ability of dibenzoyl-D-tartaric acid arises from its ability to form diastereomeric salts with enantiomers of a racemic mixture. These diastereomers possess distinct physical properties due to differences in their spatial arrangements, enabling separation through techniques like fractional crystallization.

  • Dibenzoyl-D-tartaric acid is generally considered a low-hazard compound.
  • However, it may cause skin and eye irritation upon contact.
  • Ingestion should be avoided.
  • Standard laboratory safety practices should be followed when handling this compound.
, particularly in the formation of diastereomeric salts with amines. This reaction is crucial for the chiral resolution process, allowing for the separation of enantiomers based on their differing solubilities. The compound can also undergo hydrolysis in the presence of water or acids, leading to the regeneration of tartaric acid and benzoic acid .

The biological activity of dibenzoyl-D-tartaric acid is primarily linked to its role as a resolving agent in pharmaceutical chemistry. It has been utilized to facilitate the separation of chiral drugs, enhancing their efficacy and safety profiles. Additionally, studies indicate that it exhibits low toxicity, making it suitable for various applications in drug formulation and development .

Dibenzoyl-D-tartaric acid can be synthesized through several methods:

  • Direct Reaction with Benzoyl Chloride: D-tartaric acid reacts with benzoyl chloride in the presence of catalysts such as copper sulfate or ferrous sulfate. The process typically involves dissolving D-tartaric acid in an organic solvent, followed by the gradual addition of benzoyl chloride under stirring conditions. The reaction duration can range from several hours to overnight, depending on the scale and specific conditions used .
  • Alternative Methods: Other synthetic routes may involve variations in solvents, catalysts, and reaction conditions to optimize yield and purity. For instance, using different solvents like toluene or dichloromethane can influence the reaction efficiency and product characteristics .

Dibenzoyl-D-tartaric acid finds extensive applications in:

  • Chiral Resolution: It serves as a reagent for resolving racemic mixtures into their individual enantiomers, which is critical in pharmaceutical applications where stereochemistry significantly impacts drug activity.
  • Synthesis of Chiral Salts: The compound is used to produce chiral salts for various organic synthesis processes.
  • Research: It is utilized in laboratories for studying chiral discrimination and interactions between enantiomers .

Studies on dibenzoyl-D-tartaric acid have focused on its interactions with various amines and other chiral compounds. These interactions are essential for understanding its effectiveness as a resolving agent. Research indicates that the formation of diastereomeric salts leads to significant differences in solubility, which can be exploited for separation purposes .

Dibenzoyl-D-tartaric acid shares structural similarities with several other compounds that also feature benzoyl groups or are derived from tartaric acid. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
Benzoyl-D-tartaric AcidTartaric acid with one benzoyl groupLess effective than dibenzoyl derivatives for resolution
Dibenzoyl-L-tartaric AcidEnantiomer of dibenzoyl-D-tartaric acidUsed similarly but may exhibit different resolving capabilities
O,O'-Dibenzoyl-L-tartaric AcidAnother derivative with two benzoyl groupsOften used for similar applications but differs in optical activity
2,3-Dibenzoyloxybutanedioic AcidRelated compound with both benzoyloxy and tartarate featuresUsed in specific synthetic pathways

Dibenzoyl-D-tartaric acid stands out due to its dual benzoyl groups, which enhance its ability to form stable diastereomeric salts compared to its mono-benzoyl counterparts. This property makes it particularly valuable in chiral resolution processes .

Classical Synthesis Approaches

Benzoyl Chloride-Based Synthesis

The traditional synthesis of DBTA involves the direct acylation of D-tartaric acid with benzoyl chloride. A patented method employs copper sulfate as a catalyst, where D-tartaric acid reacts with benzoyl chloride in toluene under reflux conditions [1]. This stepwise process begins with the monoacylation of tartaric acid, followed by a second benzoylation to yield the dibenzoylated product. The use of toluene as a solvent facilitates azeotropic water removal, enhancing reaction efficiency [1]. However, this method often produces intermediate byproducts, such as O-benzoyl-L-tartaric anhydride, which require purification via recrystallization from acetonitrile or water [2].

Key challenges include controlling the stoichiometry of benzoyl chloride to avoid over-acylation and managing the hygroscopic nature of intermediates. Despite these limitations, this method remains a cornerstone for laboratory-scale production due to its straightforward protocol and accessibility of reagents [1] [2].

Tartaric Acid Esterification Pathways

Esterification pathways leverage the reactivity of tartaric acid’s hydroxyl groups. In one approach, D-tartaric acid undergoes esterification with benzoyl chloride in a polar aprotic solvent like acetonitrile. Studies reveal that the reaction proceeds via two competing routes: direct acylation of hydroxyl groups and the formation of an intermediate anhydride [2]. For instance, O-benzoyl-L-tartaric anhydride forms transiently during the reaction, which can hydrolyze to yield DBTA under controlled conditions [2]. This dual mechanism complicates product isolation but offers insights into optimizing reaction parameters for higher yields.

Modern Synthetic Methods

Continuous Flow Synthesis

Continuous flow systems have emerged as a scalable alternative to batch reactions. By adapting esterification and transesterification processes to flow chemistry, researchers achieve higher throughput and better temperature control. For example, a tubular gas-liquid reactor operating at 110–120°C and 12 bar oxygen pressure reduces reaction times to 6–7 minutes for analogous oxidation reactions, suggesting potential adaptations for DBTA synthesis [4]. Continuous flow transesterification of dibenzyl phosphite demonstrated 75% yield improvements over batch methods, highlighting the efficiency gains achievable through this technology [5].

Solventless Organocatalytic Routes

A novel solventless method employs L(+)-tartaric acid as both catalyst and esterifying agent in the presence of oleic acid. This approach eliminates toxic solvents and achieves a degree of substitution (DS) up to 0.33 for starch esters, with potential applicability to DBTA synthesis [3]. The absence of solvents reduces waste generation, aligning with green chemistry principles.

Hydrolysis of Diacyl Tartaric Anhydride

The hydrolysis of diacyl tartaric anhydrides provides a targeted route to DBTA. During benzoylation, the transient formation of O-benzoyl-L-tartaric anhydride occurs, which hydrolyzes selectively to yield DBTA under acidic or basic conditions [2]. Optimizing hydrolysis parameters, such as pH and temperature, minimizes side reactions and improves product purity.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

MethodYield (%)Purity (%)Key AdvantagesLimitations
Benzoyl Chloride Batch70–8095–98Simple setup, readily available reagentsByproduct formation, solvent dependence
Continuous Flow85–90≥98Scalability, reduced reaction timeHigh equipment costs
Solventless Catalytic75–80≥95Eco-friendly, no solvent recoveryLimited substrate scope

Classical methods offer moderate yields but require extensive purification, whereas continuous flow systems enhance productivity and purity [1] [4] [5]. Solventless routes, while environmentally favorable, face challenges in substrate compatibility [3].

Green Chemistry Perspectives

Modern methods excel in sustainability metrics. Continuous flow synthesis reduces energy consumption through precise temperature control and shorter reaction times [4] [5]. Solventless methodologies eliminate volatile organic compounds (VOCs), addressing waste disposal issues [3]. In contrast, classical approaches rely on toluene, necessitating solvent recovery systems to mitigate environmental impact [1].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 60 of 62 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17026-42-5

Wikipedia

(+)-Dibenzoyl-D-tartaric acid

General Manufacturing Information

Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)-: ACTIVE

Dates

Modify: 2023-08-15

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